5-bromo-9H-pyrido[2,3-b]indole
Description
Significance of Nitrogen Heterocycles in Academic Research
Nitrogen-containing heterocycles are cyclic organic compounds that feature at least one nitrogen atom within their ring structure. They are of paramount importance in academic and industrial research, primarily due to their widespread presence in biologically active molecules. ijsrtjournal.com In fact, it is estimated that over 85% of all biologically active compounds contain a heterocyclic or, more specifically, a nitrogen heterocyclic backbone. rsc.org This prevalence is attributed to the ability of the nitrogen atom to form hydrogen bonds with biological targets, such as enzymes and receptors, and to its role in the fundamental structures of life, including DNA, RNA, vitamins, and hormones. ijsrtjournal.comnih.govou.edu The structural diversity and reactivity of nitrogen heterocycles make them essential building blocks in drug discovery and development, with a significant percentage of FDA-approved drugs containing these scaffolds. rsc.orgnih.govou.edu
Overview of the Pyrido[2,3-b]indole Core Structure
The pyrido[2,3-b]indole framework, commonly known as α-carboline, is a tricyclic aromatic system. acs.org It consists of a pyridine (B92270) ring fused to an indole (B1671886) moiety. This fusion of two distinct nitrogen-containing heterocyclic systems results in a planar structure with unique electronic and chemical properties. smolecule.comrsc.org The α-carboline skeleton is a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. rsc.org This has led to considerable interest in developing efficient synthetic methods to access this core and its derivatives. acs.orgrsc.org
Research Context of 5-Bromo-9H-pyrido[2,3-b]indole
Within the α-carboline family, this compound is a compound of significant interest to the research community. The strategic placement of a bromine atom on the carboline framework makes it a versatile synthetic intermediate. Halogenated aromatic compounds, such as this one, are pivotal in modern organic synthesis, particularly in transition metal-catalyzed cross-coupling reactions. These reactions allow for the facile introduction of a wide variety of substituents, enabling the generation of diverse molecular libraries for further investigation. The bromine atom in this compound serves as a chemical handle, facilitating the construction of more complex molecules with potential applications in various fields of chemical and biological research.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H7BrN2 |
|---|---|
Molecular Weight |
247.09 g/mol |
IUPAC Name |
5-bromo-9H-pyrido[2,3-b]indole |
InChI |
InChI=1S/C11H7BrN2/c12-8-4-1-5-9-10(8)7-3-2-6-13-11(7)14-9/h1-6H,(H,13,14) |
InChI Key |
DGESUNQUAWIVQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C(N2)N=CC=C3)C(=C1)Br |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Retrosynthetic Approaches to the 5-Bromo-9H-pyrido[2,3-b]indole Scaffold
Retrosynthetic analysis provides a logical framework for planning the synthesis of complex molecules like this compound. The primary disconnections often involve the pyridine (B92270) or indole (B1671886) ring systems, leading to more readily available starting materials.
One common strategy involves the disconnection of the pyridine ring, which suggests that the pyrido[2,3-b]indole core can be constructed from a suitably functionalized indole. rsc.org For the 5-bromo derivative, a key precursor would be a 5-bromo-substituted indole. The pyridine ring can then be annulated onto the indole framework. rsc.org
Alternatively, a retrosynthetic approach can focus on the formation of the indole ring as the key step. This would typically start from a substituted pyridine derivative, which then undergoes cyclization to form the fused indole system. researchgate.net For the target molecule, this would entail starting with a brominated pyridine precursor.
A three-component retrosynthetic analysis is also plausible, envisioning the assembly of the tricyclic system from simpler, non-cyclic precursors in a convergent manner. This approach could involve the reaction of an ortho-haloaniline, an alkyne, and a nitrogen source.
Classical and Contemporary Synthetic Routes to Pyrido[2,3-b]indoles
A variety of synthetic methods have been employed to construct the pyrido[2,3-b]indole ring system. These range from classical name reactions to modern transition-metal-catalyzed processes.
Fischer Indole Synthesis Modifications
The Fischer indole synthesis is a cornerstone of indole chemistry and has been adapted for the synthesis of pyrido[2,3-b]indoles. nih.gov This method typically involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with a ketone or aldehyde. nih.gov For the synthesis of pyrido[2,3-b]indoles, a pyridyl-substituted hydrazine (B178648) or a ketone/aldehyde bearing a pyridine moiety would be required. Modifications of this reaction, including the use of solid acid catalysts like Amberlite® IR 120 H resin, have been developed to improve efficiency and facilitate continuous flow synthesis. nih.gov While a versatile method, controlling regioselectivity can be a challenge, particularly with substituted hydrazines. tandfonline.com
Cyclocondensation Reactions
Cyclocondensation reactions offer a direct route to the pyrido[2,3-b]indole core by forming the pyridine ring onto a pre-existing indole. One such approach involves the reaction of 2-aminoindoles with α,β-unsaturated carbonyl compounds or their equivalents. For instance, a one-pot, three-component reaction between chalcones, oxindoles, and ammonium (B1175870) acetate, sometimes facilitated by silica-supported ionic liquid catalysts, can yield highly substituted pyrido[2,3-b]indole derivatives. smolecule.com Another strategy involves the reaction of isatin, an α-amino acid, and a dipolarophile, which initially forms a spirooxindole intermediate that subsequently undergoes a dehydrative transformation mediated by phosphorus oxychloride (POCl₃) to afford the pyrido[2,3-b]indole. acs.org
Vilsmeier–Haack Reagent-Mediated Annulations
The Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and a formamide (B127407) like DMF) is a versatile tool in heterocyclic synthesis. ijpcbs.com It can be used to effect formylation and subsequent cyclization to build the pyridine ring onto an indole scaffold. thieme-connect.com For example, treatment of N-acetylated aminoindoles with the Vilsmeier-Haack reagent can lead to the formation of a fused, chloro-substituted pyridine ring, resulting in compounds like 2-chloro-9H-pyrido[2,3-b]indole-3-carbaldehyde. researchgate.net This intermediate can then be further functionalized. The reaction proceeds through the formation of a chloromethyleneiminium salt which acts as the electrophile. ijpcbs.com
Palladium-Catalyzed Amidation and Cyclization Strategies
Palladium-catalyzed cross-coupling reactions have emerged as powerful methods for the construction of C-N bonds and subsequent heterocycle formation. acs.org The synthesis of pyrido[2,3-b]indoles can be achieved through a palladium-catalyzed amidation of a halo-substituted indole, followed by an intramolecular cyclization. rsc.orgrsc.org For instance, the reaction of 3-acetyl-2-chloroindoles with amides in the presence of a palladium catalyst and a suitable ligand like BINAP can lead to the formation of N-(3-acetyl-1H-indol-2-yl)amides. rsc.org These intermediates can then undergo base-mediated cyclization to yield pyrido[2,3-b]indol-4-ols. rsc.org This strategy offers good functional group tolerance and generally provides high yields. rsc.org
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 3-Bromo-1-ethyl-1H-indole-2-carbaldehyde and Benzamide (B126) | Pd₂(dba)₃, BINAP, Cs₂CO₃, Toluene (B28343), 110°C | N-(1-ethyl-2-formyl-1H-indol-3-yl)benzamide | 90% | rsc.org |
| N-(3-acetyl-1-ethyl-1H-indol-2-yl)acetamide | t-BuOK, THF, 70°C | 9-ethyl-2-methyl-9H-pyrido[2,3-b]indol-4-ol | High | rsc.org |
Copper-Catalyzed One-Pot Multicomponent Cascade Reactions
Copper-catalyzed reactions have also proven effective for the synthesis of pyrido[2,3-b]indoles, often through one-pot multicomponent cascades. acs.org These reactions offer the advantage of building molecular complexity from simple starting materials in a single operation. A notable example is the reaction of 1-bromo-2-(2,2-dibromovinyl)benzenes with aldehydes and aqueous ammonia (B1221849). acs.orgacs.org The selective formation of pyrido[2,3-b]indoles over other indole derivatives is controlled by factors such as the concentration of ammonia and the molar ratio of the reactants. acs.org This methodology is advantageous due to the use of readily available starting materials and mild reaction conditions. acs.org Copper catalysts, such as copper(II) triflate, can also mediate the heteroannulation of indoles to form fused systems. chemistryviews.org
| Starting Materials | Catalyst and Conditions | Product Type | Key Feature | Reference |
|---|---|---|---|---|
| 1-bromo-2-(2,2-dibromovinyl)benzenes, aldehydes, aqueous ammonia | Copper catalyst | 9H-Pyrido[2,3-b]indoles | Selectivity controlled by ammonia concentration | acs.orgacs.org |
| 2-(Substituted-amino)aryl)(mesityl)iodonium salts, indole derivatives | Cu(OTf)₂, 2,6-di-tert-butylpyridine, DCM then I₂, Cs₂CO₃, MeCN | Indolo[2,3-b]indoles | One-pot arylation and cyclization | chemistryviews.org |
"1,2,4-Triazine" Methodology for Pyrido[2,3-b]indole Fluorophores
A notable advancement in the synthesis of pyrido[2,3-b]indole-based fluorophores utilizes the "1,2,4-triazine" methodology. nih.gov This approach has been successfully employed to design and synthesize a series of novel 9H-pyrido[2,3-b]indole fluorophores and probes. nih.govresearchgate.net The resulting push-pull fluorophores exhibit significant positive solvatochromic effects and large Stokes shifts, making them promising candidates for various applications, including fluorescence probing and cellular imaging. nih.govresearchgate.net For instance, certain probes developed through this method have shown a "turn-off" acidochromic response, while others display a "turn-off-on" response upon titration with trifluoroacetic acid. nih.gov Furthermore, these fluorophores can interact with biological macromolecules like calf thymus DNA (ctDNA) through a static quenching mechanism, indicating potential for DNA binding and detection. nih.gov
Regioselectivity and Stereoselectivity Considerations in Synthesis
Achieving specific regioselectivity and stereoselectivity is a critical aspect of synthesizing functionalized pyrido[2,3-b]indole derivatives.
Regioselectivity: The inherent reactivity of the pyrido[2,3-b]indole nucleus directs electrophilic substitution reactions. For instance, unprotected pyrido[2,3-b]indole undergoes regioselective electrophilic aromatic substitutions such as acylation, bromination, and formylation predominantly at the C-6 position. thieme-connect.comresearchgate.net However, under certain conditions, as seen in nitration reactions, minor isomers like the C-8 substituted product can also be formed. thieme-connect.comresearchgate.net The synthesis of substituted α-carbolines can also be achieved through regioselective Sonogashira reactions on 2,4-dichloropyrido[2,3-b]indoles, providing a route to unsymmetrically disubstituted derivatives. researchgate.net The choice of catalyst and reaction conditions can significantly influence the regiochemical outcome. For example, the use of TsOH as a condensing agent can direct reactions by deactivating the more basic C-3 amine group of a diaminopyridine precursor. clockss.org
Stereoselectivity: The synthesis of pyrrolo[3,4-b]pyridin-5-ones and pyridyl-isoindolin-1-ones has been achieved with high stereoselectivity using a one-pot, three-component reaction. bohrium.com The stereochemical outcome, yielding either Z- or E-isomers, is dependent on the specific reactants used. bohrium.com
Green Chemistry Principles in Pyrido[2,3-b]indole Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. researchgate.net Strategies include the use of environmentally benign solvents like water, shorter reaction times, and the development of catalytic methodologies. researchgate.netresearchgate.net
Recent research has focused on developing eco-friendly approaches for synthesizing pyrido[1′,2′:2,3] nih.govresearchgate.netthieme-connect.comtriazino[5,6-b]indole derivatives. nih.govacs.org These methods often utilize high-pressure-assisted, trifluoroacetic acid-catalyzed protocols in safe and efficient Q-tube reactors. nih.govacs.org Furthermore, the development of practical and sustainable methods for preparing related fused N-heterocycles, such as pyrrolo[2,3-b]indoles, has been achieved through Cu/Fe co-catalyzed intramolecular C-H bond amination in water, featuring recyclable catalyst systems. rsc.org The use of iron(III) triflate as a catalyst in solvent-free, one-pot cyclocondensation reactions also represents a greener approach to novel pyrido[2,3-b]indole derivatives. tandfonline.com
Post-Synthetic Functionalization and Derivatization Strategies
The this compound scaffold provides a versatile platform for further chemical modification, allowing for the introduction of diverse functional groups and the tuning of its physicochemical properties.
The bromine atom at the 5-position serves as a key handle for post-synthetic modification, most notably through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling reaction is a powerful tool for forming carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl substituents.
For instance, 3-bromo-9H-pyrido[2,3-b]indole-6-sulfonamide has been successfully coupled with a range of arylboronic acids using a Pd-PEPPSI-IPr catalyst under microwave conditions. tandfonline.comtandfonline.com This method provides excellent yields in short reaction times. tandfonline.comtandfonline.com The choice of palladium catalyst and ligands is crucial for the efficiency of the Suzuki coupling, with Pd(dppf)Cl2 often being more effective than other common palladium catalysts for similar transformations on related bromo-substituted heterocycles. mdpi.com
The nitrogen atoms within the pyrido[2,3-b]indole framework, particularly the indole nitrogen (N-9), are susceptible to alkylation and acylation, providing another avenue for derivatization.
N-Alkylation: N-alkylation of the indole nucleus can be achieved under various conditions. For example, a method for N-alkylation of indole derivatives has been patented, which can be applied to the pyrido[2,3-b]indole system. google.com A catalytic N-deacylative alkylation approach has also been developed for the synthesis of related hexahydropyrrolo[2,3-b]indole alkaloids, showcasing the potential for sophisticated alkylation strategies. rsc.org
N-Acylation: N-acylation is another common transformation. For example, the metabolism of 2-amino-9H-pyrido[2,3-b]indole involves N-acetylation, highlighting the biological relevance of this reaction. acs.orgnih.gov
The introduction of a formyl group onto the pyrido[2,3-b]indole core opens up the possibility of forming Schiff base derivatives. These imine compounds are synthesized by the condensation of an aldehyde with a primary amine. For example, 2-chloro-9H-pyrido[2,3-b]indole-3-carbaldehyde can react with various substituted anilines to form the corresponding Schiff bases. researchgate.net These derivatives are of interest due to their potential biological activities. researchgate.net
Generation of C-N Coupled Donor-Acceptor Systemscore.ac.uk
The creation of C-N coupled donor-acceptor systems from this compound and its derivatives relies heavily on palladium- and copper-catalyzed amination reactions. These methods facilitate the linkage of an amine-containing donor group to the brominated acceptor core of the pyrido[2,3-b]indole.
Palladium-Catalyzed Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination has proven to be a highly effective method for forming C-N bonds between aryl halides and a wide range of amine nucleophiles. acs.org In the context of pyrido[2,3-b]indole, this reaction involves coupling the 5-bromo derivative with an appropriate amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. core.ac.uk The choice of ligand is critical; bulky, electron-rich phosphines such as 1,1'-bis(diphenylphosphino)ferrocene (dppf), triphenylphosphine (B44618) (PPh3), tricyclohexylphosphine (B42057) (PCy3), and biphenyl-based ligands like XPhos are commonly employed to facilitate the catalytic cycle. nih.govrsc.org
Research has demonstrated the synthesis of various ortho-bromodiarylamines through palladium-catalyzed amination, which serve as direct precursors to complex heterocyclic systems. core.ac.uk For instance, the coupling of brominated benzo[b]thiophenes with ortho-bromoanilines has been successfully achieved using a Pd(OAc)₂/BINAP catalytic system with sodium tert-butoxide (t-BuONa) as the base in toluene. core.ac.uk These reaction conditions are often transferable to heteroaromatic substrates like this compound. The subsequent intramolecular cyclization of these diarylamine intermediates, often via Heck-type reactions, can lead to the formation of extended, rigid, and conjugated ring systems. nih.govrsc.org
A study on the synthesis of pyrido[2,3-b]indoles and pyrimidoindoles highlighted the optimization of palladium-catalyzed amidation. rsc.org The coupling of 3-bromo-1-ethyl-1H-indole-2-carbaldehyde with benzamide was optimized using a Pd₂(dba)₃/BINAP system with cesium carbonate (Cs₂CO₃) in toluene at 110 °C, achieving high yields. rsc.org Such conditions underscore the versatility of palladium catalysis for C-N bond formation on brominated indole scaffolds.
Copper-Catalyzed Ullmann Condensation:
The Ullmann condensation is a classical and still relevant method for C-N cross-coupling, particularly for the synthesis of carbazole (B46965) derivatives and related materials. mdpi.com This reaction typically involves the coupling of an aryl halide with an amine, alcohol, or thiol in the presence of a copper catalyst, often at elevated temperatures. For instance, various host materials for organic light-emitting diodes (OLEDs) have been synthesized via Ullmann coupling reactions involving brominated pyrido[2,3-b]indole intermediates and carbazole. mdpi.com
A one-pot, copper-catalyzed multicomponent cascade reaction has been developed for the selective synthesis of 9H-pyrido[2,3-b]indoles from 1-bromo-2-(2,2-dibromovinyl)benzenes, aldehydes, and aqueous ammonia. acs.org This highlights the utility of copper catalysis in constructing the core pyrido[2,3-b]indole structure itself, which can then be functionalized. While this example builds the ring system rather than coupling to a pre-existing bromo-substituted one, it demonstrates the effectiveness of copper in mediating C-N bond formation under mild conditions. acs.org
The following table summarizes representative conditions for C-N cross-coupling reactions used to generate donor-acceptor systems from bromo-substituted heterocyclic precursors, analogous to this compound.
Table 1: Representative Conditions for C-N Cross-Coupling Reactions on Bromo-Heterocycles
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Substrate Type | Product Type | Yield (%) | Ref. |
|---|---|---|---|---|---|---|---|---|
| Pd(OAc)₂ | BINAP | t-BuONa / Cs₂CO₃ | Toluene | 90-100 | o-Bromoaniline & Bromo-benzo[b]thiophene | o-Bromodiarylamine | - | core.ac.uk |
| Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Toluene | 110 | Bromo-indole-carbaldehyde & Amide | N-Acylindole | 90 | rsc.org |
| Pd(OAc)₂ | XPhos | Cs₂CO₃ | Toluene | Reflux | 5-Bromo-2-isopropoxypyridine & Aminopyridine | Diaryl-amine | 52.4 | rsc.org |
| Pd(OAc)₂ | (t-Bu)₃P·HBF₄ | K₂CO₃ | DMA | 120 | Chloro-diarylamine | Pyrido[3,4-b]indole | 91-92 | rsc.org |
Advanced Spectroscopic and Structural Elucidation Methodologies
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
Single-crystal X-ray crystallography provides definitive proof of a molecule's solid-state structure, including bond lengths, bond angles, and torsional angles. For 5-bromo-9H-pyrido[2,3-b]indole, this technique would unambiguously confirm its planar geometry and reveal how the molecules pack in the crystal lattice. Analysis of the crystal packing could identify key intermolecular interactions, such as hydrogen bonding involving the indole (B1671886) N-H group and potential halogen bonding involving the bromine atom, which govern the supramolecular architecture.
Despite the power of this technique, no published X-ray crystal structure for this compound has been found. Structural reports on related compounds demonstrate that the pyrido[2,3-b]indole core is generally planar, a feature crucial for its various biological and material science applications nih.gov.
Advanced Mass Spectrometry for Fragmentation Pathway Analysis and Mechanistic Insights
Mass spectrometry (MS) is essential for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula of this compound (C₁₁H₇BrN₂) with high accuracy by distinguishing its exact mass (245.9793 Da) from other potential formulas. Advanced MS techniques, such as tandem mass spectrometry (MS/MS), involve fragmenting the molecular ion to probe its structure. The resulting fragmentation pattern would be characteristic of the α-carboline skeleton and the presence of the bromine atom, likely showing losses of HBr, HCN, and other small neutral molecules.
Specific fragmentation pathway analyses for this compound are not detailed in the available literature. While vendors confirm the availability of LC-MS data bldpharm.com, the raw spectra and their interpretation are not publicly disseminated.
Table 2: Mass Spectrometry Data for Related Compounds
| Compound | Ionization Method | m/z Value | Assignment | Source |
|---|---|---|---|---|
| (6-Bromo-9H-pyrido[3,4-b]indol-1-yl)(phenyl)methanone | ESI+ | 351.1 | [M+H]⁺ | rsc.org |
| (6-Bromo-9H-pyrido[3,4-b]indol-1-yl)(phenyl)methanone | ESI-HRMS | 351.0135 | [M+H]⁺ (Calc. 351.0133) | rsc.org |
| N⁴-(3-Bromobenzyl)-6-bromo-9H-pyrido[2,3-b]indole-4-amine | ESI | 432 | [M+H]⁺ | nih.gov |
Vibrational Spectroscopy (Infrared and Raman) for Molecular Force Fields and Hydrogen Bonding Studies
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The IR spectrum of this compound is expected to show a characteristic N-H stretching vibration for the indole amine, typically in the range of 3400-3500 cm⁻¹. Other significant peaks would include C-H stretching from the aromatic rings, C=C and C=N stretching vibrations within the heterocyclic system, and vibrations corresponding to the C-Br bond. These spectra are highly sensitive to hydrogen bonding, and shifts in the N-H stretching frequency can be used to study these interactions in detail.
While IR spectra have been reported for precursors and derivatives of pyrido[2,3-b]indoles acs.orgnih.gov, a dedicated study on the vibrational spectra of this compound, including Raman analysis and molecular force field calculations, is not available.
Electronic Spectroscopy (UV-Vis Absorption and Fluorescence) for Excited State Dynamics and Charge Transfer Investigations
Electronic spectroscopy examines the transitions between electronic energy levels within a molecule. The UV-Vis absorption spectrum of this compound would display multiple absorption bands characteristic of its extended π-conjugated system. Many pyrido[2,3-b]indole derivatives are known to be fluorescent, emitting light after being promoted to an excited state. nih.gov
The study of its fluorescence properties, including quantum yield and lifetime, would provide valuable information on its excited-state dynamics. The introduction of the bromine atom could influence these properties through the heavy-atom effect, potentially altering the rates of intersystem crossing and fluorescence. However, specific experimental data on the UV-Vis absorption, fluorescence, and excited-state dynamics of this compound are not found in the surveyed literature. Research in this area tends to focus on derivatives designed as fluorescent probes. nih.govacs.org
Circular Dichroism Spectroscopy for Chiral Derivatization Analysis
Circular Dichroism (CD) spectroscopy is a critical technique for studying chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. Since this compound is an achiral molecule, it would not exhibit a CD spectrum. This technique would become relevant only upon its reaction with a chiral reagent or if it were used to synthesize a new chiral derivative. In such cases, CD spectroscopy would be invaluable for determining the stereochemistry and analyzing the chiral purity of the resulting products. There is currently no published research describing the chiral derivatization of this compound or its analysis by CD spectroscopy.
Theoretical and Computational Investigations of 5 Bromo 9h Pyrido 2,3 B Indole
Quantum Chemical Calculations (DFT and Ab Initio Methods)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are a cornerstone for studying the intrinsic properties of molecules like 5-bromo-9H-pyrido[2,3-b]indole. DFT methods offer a favorable balance between computational cost and accuracy, making them ideal for exploring the electronic structure, geometry, and reactivity of medium-sized organic molecules. These calculations help to rationalize experimental findings and predict molecular behavior.
The electronic properties of a molecule are governed by the arrangement of its electrons in molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability.
While specific DFT calculations for this compound are not extensively published, studies on structurally related pyridoindoles and β-carbolines demonstrate the utility of this analysis. For instance, computational investigations on 1-substituted β-carboline derivatives show that the nature of the substituent significantly alters the HOMO-LUMO gap. google.com Aromatic group substitutions at the C1 position were found to decrease the energy gap, thereby increasing the molecule's reactivity compared to the unsubstituted parent compound. google.com Similarly, studies on the pyrido[3,2-b]indolizine core revealed that substitutions at different positions could selectively perturb the HOMO or LUMO energy levels, a strategy used to tune the molecule's photophysical properties. For this compound, the electron-withdrawing nature of the bromine atom is expected to influence the electron distribution across the α-carboline scaffold, impacting the HOMO and LUMO energy levels.
Table 1: Representative HOMO-LUMO Gap Calculations for Related Pyridoindole Derivatives (Note: These values are for related compounds and serve to illustrate the application of the methodology.)
| Compound | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Source |
| 9-ethyl-βCCM | B3LYP/6-311++G(d,p) | - | - | 4.379 | google.com |
| 1-(anthracen-9-yl)-9-ethyl-βCCM | B3LYP/6-311++G(d,p) | - | - | 3.498 | google.com |
| 1-(6-methoxynaphthalen-2-yl)-9-ethyl-βCCM | B3LYP/6-311++G(d,p) | - | - | 4.295 | google.com |
| 3F (an antifilarial pyrido[3,4-b]indole) | - | - | - | Lowest |
Data presented to demonstrate the concept; specific values for this compound are not available in the cited literature.
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-vis) of molecules. By calculating the transition energies from the ground state to various excited states, researchers can estimate the maximum absorption wavelengths (λmax) and their corresponding oscillator strengths, which relate to the intensity of the absorption bands.
Studies on related chloro-substituted β-carbolines (chloroharmines) have successfully used TD-DFT to simulate UV-vis absorption spectra in different solvents and pH conditions, showing good agreement with experimental measurements. These calculations help assign specific electronic transitions to the observed spectral bands. Furthermore, quantum chemical methods can predict vibrational frequencies, which correspond to peaks in an infrared (IR) spectrum. This allows for a detailed comparison between a calculated theoretical spectrum and an experimental one, aiding in the structural confirmation of the synthesized compound. While specific published photophysical data for this compound is limited, the methodologies applied to its analogs are directly transferable.
From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to predict a molecule's chemical behavior. These indices provide a quantitative measure of reactivity and stability. Key descriptors include:
Chemical Potential (μ): Measures the tendency of electrons to escape from a system.
Chemical Hardness (η): Measures the resistance to change in electron distribution. A smaller HOMO-LUMO gap corresponds to lower hardness (i.e., higher softness), indicating greater reactivity.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
A computational study on 1-substituted 9-ethyl-β-carboline-3-carboxylate (βCCM) derivatives systematically calculated these parameters to predict their reactivity. google.com The study found that an anthracene-substituted derivative was the most reactive (softest) molecule with the highest electrophilicity index, suggesting it would be the best electrophile in the series. google.com Such analyses are crucial for understanding how the bromine substituent at the C5 position of the pyrido[2,3-b]indole core would modulate its reactivity compared to the parent α-carboline or other derivatives.
A fundamental application of quantum chemical calculations is the determination of a molecule's equilibrium geometry—the three-dimensional arrangement of atoms with the lowest potential energy. By performing geometry optimization, DFT methods can predict bond lengths, bond angles, and dihedral angles for the molecule in its electronic ground state.
Furthermore, these methods can explore the potential energy surfaces of electronic excited states. This is crucial for understanding photochemical processes. For example, investigations into related molecules have explored excited-state intramolecular proton transfer (ESIPT) mechanisms. Studies on chloroharmines also investigated their chemical stability in both ground and excited states in different solvent environments, revealing structure-dependent degradation pathways. For this compound, such calculations would clarify its most stable conformation and provide a basis for understanding its interactions and stability.
Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Interactions
While quantum mechanics describes the electronic structure of a static molecule, Molecular Dynamics (MD) simulations provide a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent interactions, and binding events on a timescale from picoseconds to microseconds.
For compounds like this compound, MD simulations can reveal its conformational flexibility and how it interacts with its environment, such as water molecules or a lipid bilayer. For example, MD simulations were used to study the structural impact of a DNA adduct formed by a related heterocyclic amine, 2-amino-9H-pyrido[2,3-b]indole (AαC). These simulations, performed with explicit solvent and salt, provided insights into the lesion's structure and flexibility within the DNA double helix. Although specific MD studies focusing solely on the conformational landscape of this compound are not prominent in the literature, this technique remains essential for predicting its behavior in a dynamic biological context.
Molecular Docking and Binding Energy Calculations for Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them, usually with a function that estimates the binding affinity (e.g., binding energy).
The pyrido[2,3-b]indole (α-carboline) scaffold is a known "hinge-binding" motif that appears in various kinase inhibitors and other biologically active molecules. Docking studies have been performed on various derivatives to predict their biological targets.
Analogs of 9H-pyrido[3,4-b]indole were investigated as antifilarial agents by docking them into essential filarial proteins. The results were supported by DFT calculations and showed that the compounds' stability within the binding pocket was due to hydrogen bonds and hydrophobic interactions.
Novel indole-bearing azine derivatives were docked into the active site of the CDK-5 enzyme to rationalize their observed anticancer activity.
In a drug design effort, the α-carboline scaffold of 9H-pyrido[2,3-b]indole was identified through docking as having a promising binding affinity to Mitogen-Activated Protein Kinase Kinase 4 (MKK4).
Notably, this compound itself has been identified as a ligand for the Cereblon (CRBN) protein, a component of an E3 ubiquitin ligase complex that is the target of immunomodulatory drugs. This finding strongly implies a specific and stable interaction with a protein binding pocket, a phenomenon that is ideally suited for investigation via molecular docking to elucidate the precise binding mode and calculate theoretical binding energies.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction
Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to correlate the chemical structure of a compound with its biological activity. For derivatives of the pyrido[2,3-b]indole (α-carboline) and related β-carboline scaffolds, QSAR has been instrumental in predicting their potential as therapeutic agents and understanding the structural requirements for activity.
QSAR models are built by calculating a set of molecular descriptors for a series of compounds and then using statistical methods to find a correlation between these descriptors and their measured biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.
Research on β-carboline derivatives has successfully employed 2D and 3D-QSAR models to investigate their antitumor activity. researchgate.net In one such study, a 2D-QSAR model for antitumor activity yielded a high correlation coefficient (r² = 0.802), indicating a strong relationship between the structural descriptors and the observed activity. researchgate.net A 3D-QSAR model for the same set of compounds also showed good predictive ability (r² = 0.842), highlighting the importance of the three-dimensional arrangement of atoms for biological function. researchgate.net
Key findings from QSAR studies on related carboline structures indicate that:
Electron-withdrawing groups , such as a bromo substituent, can significantly influence biological activity. For example, in a study on thiophene (B33073) derivatives, the presence of a bromo substituent at the 5-position was found to enhance bioactivity compared to an electron-donating phenyl group. ijstr.org This suggests that the bromine atom at the 5-position of this compound likely plays a crucial role in its activity profile.
Steric and electrostatic fields are critical. 3D-QSAR analyses of carboline intercalators revealed that their in vivo antitumor activity is significantly dependent on the molecular electrostatic and steric fields of the side chains. nih.gov
Specific structural features are associated with activity. A balanced QSAR analysis of Bromodomain-4 (BRD-4) inhibitors identified that the presence of saturated carbocyclic rings and a specific arrangement of nitrogen, donor, and acceptor atoms were beneficial for activity. nih.gov
The predictive power of QSAR has also been demonstrated in toxicology. Models have been successfully used to predict the genotoxicity of compounds like 2-amino-9H-pyrido[2,3-b]indole (AαC), a structurally related amine derivative. researchgate.net These models help in the early-stage screening of pharmaceutical candidates for potential toxicity.
| Parameter | Value | Description |
|---|---|---|
| r² (Correlation Coefficient) | 0.842 | Indicates the proportion of variance in the biological activity that is predictable from the structural descriptors. A value closer to 1.0 indicates a better model fit. |
| q² (Cross-validated r²) | 0.724 | A measure of the internal predictive ability of the model, calculated using cross-validation techniques. |
| F-value (Fisher test value) | 21.3 | Represents the statistical significance of the model. Higher values indicate a more significant correlation. |
| RMSE (Root Mean Square Error) | 0.531 | Measures the differences between values predicted by the model and the values actually observed. Lower values indicate a better fit. |
| Pearson-R | 0.975 | Indicates the correlation between predicted and observed activities for the test set of compounds. |
Computational Elucidation of Reaction Mechanisms
Computational chemistry, particularly methods based on Density Functional Theory (DFT), is a valuable tool for elucidating the mechanisms of chemical reactions. For a molecule like this compound, computational studies can predict its reactivity and shed light on the pathways of its synthesis and transformation.
The synthesis of the pyrido[2,3-b]indole core often involves multi-step reactions or one-pot cascade processes. acs.org For instance, the Pictet-Spengler reaction is a common method for synthesizing related β-carboline structures. nih.gov Computational studies can model the transition states and intermediates of such reactions, helping to understand the factors that control product selectivity and yield.
A computational study on 1-substituted β-carboline derivatives using DFT calculations predicted their chemical reactivity based on quantum chemical descriptors. dergipark.org.tr The study found that the global hardness of the derivatives, a measure of resistance to change in electron distribution, varied significantly with different substituents. Molecules with lower global hardness were predicted to be more reactive. dergipark.org.tr Such an approach could be applied to this compound to predict how the bromo-substituent influences its reactivity in synthetic transformations.
Furthermore, computational modeling can guide the design of novel synthetic routes. By simulating different reaction conditions and reactants, chemists can optimize experimental setups. For example, the synthesis of novel pyrido[3,4-b]indoles was guided by computational docking studies which predicted their binding to a cancer target. nih.gov Similarly, structure-activity relationship studies on 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles relied on the systematic synthesis of analogues to probe the effect of different substituents, a process that can be streamlined by prior computational analysis of reaction mechanisms. acs.org
Analysis of Electrostatic Potential Surfaces for Reactive Sites
The Molecular Electrostatic Potential (MEP) surface is a valuable computational tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, providing a visual guide to the molecule's reactive sites.
In an MEP map, regions of negative electrostatic potential (typically colored red) indicate areas that are rich in electrons and are therefore susceptible to electrophilic attack. These are often associated with lone pairs of electrons on heteroatoms like nitrogen or oxygen. Conversely, regions of positive electrostatic potential (typically colored blue) are electron-deficient and represent sites for nucleophilic attack.
For pyrido[2,3-b]indole derivatives, MEP analysis can identify the most likely sites for chemical reactions. A computational study of 1-substituted β-carboline derivatives used MEP diagrams to illustrate the reactive sites for electrophilic and nucleophilic reactions. dergipark.org.tr This allows for the prediction of how the molecule will interact with other reagents. For this compound, an MEP analysis would likely show:
Negative Potential: Concentrated around the two nitrogen atoms (N-9 of the indole (B1671886) ring and N-2 of the pyridine (B92270) ring) due to their lone pairs of electrons. These sites would be the primary targets for electrophiles and protonation.
Positive Potential: Associated with the hydrogen atom on the N-9 nitrogen (the indole N-H group), making it acidic and a potential site for deprotonation.
Influence of Bromine: The electron-withdrawing bromine atom would influence the charge distribution across the aromatic system, affecting the reactivity of the adjacent carbon atoms.
This type of analysis is crucial for understanding intermolecular interactions, such as drug-receptor binding. For instance, an analysis of a ligand binding to a protein active site showed that the electrostatic potential of the atoms involved was a key factor in their interaction, with positively charged areas of the ligand interacting with negatively charged areas of the protein. researchgate.net Theoretical calculations of HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels also provide insight into reactivity, complementing the information from MEP surfaces. researchgate.net
Enzyme Inhibition Studies and Mechanistic Insights
Derivatives of the 9H-pyrido[2,3-b]indole scaffold have been investigated as inhibitors of several key enzyme families. The planar, heterocyclic nature of the core structure allows it to interact with the active sites of numerous enzymes, leading to modulation of their function. nih.gov
While specific studies focusing solely on the interaction of this compound with Cyclin-Dependent Kinase 5 (CDK-5) are not prominent, research into structurally related compounds has demonstrated significant kinase inhibitory activity. For instance, a series of 6-bromo-9H-pyrido[2,3-b]indole derivatives have been synthesized and evaluated as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Insulin-like Growth Factor 1 Receptor (IGF-1R), both of which are critical receptor tyrosine kinases. researchgate.netreactionbiology.com The structural similarity of these compounds to known EGFR inhibitors, such as substituted thieno[2,3-d]pyrimidines, prompted their characterization. researchgate.net The introduction of various benzylamino side chains at the C4-position was a key feature of this series. researchgate.netnih.gov
| Compound Name | Target Kinase | IC₅₀ (µM) |
| N⁴-(3-Methoxybenzyl)-6-bromo-9H-pyrido[2,3-b]indole-4-amine | EGFR | >10 |
| N⁴-(3-Bromobenzyl)-6-bromo-9H-pyrido[2,3-b]indole-4-amine | EGFR | >10 |
| N⁴-(4-Methoxybenzyl)-6-bromo-9H-pyrido[2,3-b]indole-4-amine | EGFR | >10 |
| N⁴-(4-Chlorobenzyl)-6-bromo-9H-pyrido[2,3-b]indole-4-amine | EGFR | >10 |
| N⁴-(4-Methylbenzyl)-6-bromo-9H-pyrido[2,3-b]indole-4-amine | EGFR | 6.7 |
This table presents data for EGFR inhibition by various 6-bromo-9H-pyrido[2,3-b]indole derivatives. Data sourced from studies on dual kinase inhibitors. researchgate.net
The bacterial type II topoisomerases, DNA gyrase and Topoisomerase IV, are validated antibiotic targets. nih.gov A significant challenge in developing new antibiotics is overcoming the permeability barrier of Gram-negative bacteria. nih.gov Research has led to the discovery of pyrido[2,3-b]indole derivatives with potent activity against a range of multidrug-resistant (MDR) Gram-negative pathogens. nih.gov These compounds act as dual inhibitors by targeting the ATPase domains (GyrB/ParE) of both enzymes, a mechanism that can overcome target-based resistance to fluoroquinolones. nih.gov Through systematic optimization of physicochemical properties, a 2-carboxamide (B11827560) substituted azaindole scaffold, initially active only against Gram-positive bacteria, was converted into a series with broad-spectrum Gram-negative activity. nih.gov
The planar aromatic structure of the pyrido[2,3-b]indole (α-carboline) nucleus is also analogous to other known DNA intercalators, suggesting a potential mechanism for cytotoxicity involves insertion into DNA strands, which can interfere with the function of enzymes like topoisomerases. conicet.gov.ar For example, neocryptolepine, an indoloisoquinoline alkaloid with a related structure, and its derivatives have been shown to inhibit human topoisomerase II activity. conicet.gov.ar
Bromodomain and Extra-Terminal (BET) proteins are epigenetic readers that bind to acetylated lysine (B10760008) residues on histones, regulating gene expression. nih.gov They have been implicated in various diseases, including cancer and inflammation. nih.govacs.org While there is extensive research on BET inhibitors, studies directly implicating the this compound scaffold are limited. However, structurally related heterocyclic systems have proven to be potent BET inhibitors. For instance, a class of inhibitors was developed based on a tricyclic 5H-pyrido[4,3-b]indole core. nih.govacs.org Further structural analysis and chemical synthesis led to the development of compounds with a 9H-pyrimido[4,5-b]indole core, which demonstrated high binding affinities to BET proteins and potent inhibition of cell growth in acute leukemia cell lines. nih.govacs.org These findings highlight that modifications to the core pyrido-indole structure can produce highly potent and selective BET inhibitors. nih.govacs.orggoogle.com
The broader class of indole-containing compounds has been explored for inhibition of various other enzymes. While data for the specific this compound scaffold is sparse for these targets, related structures show notable activity.
Acetylcholinesterase (AChE): Inhibition of AChE is a key strategy for treating Alzheimer's disease. nih.gov Studies on pyrido[2,3-b]pyrazines, which are structurally analogous to pyrido[2,3-b]indoles, have identified potent dual inhibitors of both AChE and Butyrylcholinesterase (BChE). nih.gov Additionally, norharmane (9H-pyrido[3,4-b]indole), an isomer of the parent α-carboline, is produced by some cyanobacteria and has been noted as a potential AChE inhibitor. mdpi.com
| Compound Name | Target Enzyme | IC₅₀ (µM) |
| 3-(3'-Nitrophenyl)pyrido[2,3-b]pyrazine | AChE | 0.466 |
| 3-(3'-Nitrophenyl)pyrido[2,3-b]pyrazine | BChE | 1.89 |
| 3-(3'-Methylphenyl)pyrido[2,3-b]pyrazine | BChE | 0.583 |
| 3-(3'-Fluorophenyl)pyrido[2,3-b]pyrazine | AChE | 0.899 |
This table shows the inhibitory activity of structurally related pyrido[2,3-b]pyrazine (B189457) derivatives against cholinesterases. nih.gov
α-Glucosidase: Derivatives of indole, such as 3,3-di(indolyl)indolin-2-ones, have been synthesized and shown to inhibit α-glucosidase. nih.gov The compound 3,3-Di(1H-indole-3-yl)-5-bromoindolin-2-one was among the derivatives studied. nih.govresearchgate.net
5-Lipoxygenase (5-LOX): Certain indole derivatives have demonstrated inhibitory activity against 5-LOX. For example, (Z)-2-((5-bromo-1-(3-methylbut-2-enyl)-1H-indol-3-yl)methylene)hydrazine carbothioamide was found to be a potent inhibitor. ijpsr.comijpsr.info
Histone Deacetylase (HDAC): Tetrahydro-β-carboline (a hydrogenated pyrido[3,4-b]indole) derivatives have been developed as potent and selective HDAC6 inhibitors. unimedizin-mainz.de This indicates that the broader carboline family of compounds has potential for activity against this class of enzymes.
Receptor Binding and Modulation Mechanisms
Derivatives of 6-bromo-9H-pyrido[2,3-b]indole have been synthesized as potential dual inhibitors for the receptor tyrosine kinases EGFR and IGF-1R, which are often implicated in cancer cell growth and survival. researchgate.netreactionbiology.com The design of these compounds was based on their structural similarity to other known kinase inhibitors. researchgate.net While many of the initial derivatives showed limited potency against EGFR in enzymatic assays, compound N⁴-(4-Methylbenzyl)-6-bromo-9H-pyrido[2,3-b]indole-4-amine had an IC₅₀ value of 6.7 µM. researchgate.net
Furthermore, derivatives of the isomeric pyrido[4,3-b]indole scaffold have been investigated for their effects on neurotransmitter receptors. Specifically, fluoro-containing derivatives of hydrogenated pyrido[4,3-b]indoles were assessed for their ability to inhibit the serotonin-6 (5-HT6) receptor, indicating a potential application in therapies for neurodegenerative diseases. google.com
Cellular Pathway Modulation Studies (in vitro cell lines)
The biological activity of pyrido[2,3-b]indole derivatives has been extensively studied in various cancer cell lines. Research indicates that these compounds can induce antitumor effects through mechanisms such as the inhibition of tubulin polymerization. smolecule.com This disruption of the microtubule network leads to an arrest of the cell cycle, typically in the G2/M phase, and subsequent induction of apoptosis. smolecule.com
Derivatives of the isomeric pyrido[3,4-b]indole scaffold have demonstrated potent, broad-spectrum anticancer activity in a range of human cancer cell lines. nih.gov For example, compound 11 (1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole) showed high potency, and a common mechanistic feature for this class of compounds was a strong and selective G2/M cell cycle arrest. nih.gov Although this is an isomeric scaffold, it points to a common mechanism of action for the broader carboline family.
| Cell Line | Cancer Type | Compound Class | IC₅₀ | Reference |
| MV4;11 | Acute Leukemia | 9H-pyrimido[4,5-b]indole | 6.6 nM (for compound 21) | nih.gov |
| MOLM-13 | Acute Leukemia | 9H-pyrimido[4,5-b]indole | 65 nM (for compound 21) | nih.gov |
| MDA-MB-468 | Breast Cancer | Pyrido[3,4-b]indole | 80 nM (for compound 11) | nih.gov |
| HCT116 | Colon Cancer | Pyrido[3,4-b]indole | 130 nM (for compound 11) | nih.gov |
| A375 | Melanoma | Pyrido[3,4-b]indole | 130 nM (for compound 11) | nih.gov |
| MIA PaCa-2 | Pancreatic Cancer | Pyrido[3,4-b]indole | 200 nM (for compound 11) | nih.gov |
This table summarizes the cytotoxic effects of structurally related pyrido-indole derivatives on various cancer cell lines. Note that these compounds are not direct derivatives of this compound but belong to related structural classes.
Apoptosis Induction Mechanisms
The induction of programmed cell death, or apoptosis, is a key mechanism for the anticancer effects of many indole-based compounds. mdpi.com For derivatives of the parent 9H-pyrido[2,3-b]indole (α-carboline) scaffold, apoptosis is a frequently observed outcome in cancer cell lines. smolecule.com The process is typically identified and quantified using methods such as Annexin V/propidium (B1200493) iodide (PI) staining followed by flow cytometry or through assays that measure the activity of caspases, the primary executioner enzymes of the apoptotic cascade. smolecule.comacs.org
Mechanistically, indole compounds can trigger apoptosis through multiple pathways. mdpi.com A common route is the intrinsic or mitochondrial pathway. This involves altering the balance of pro- and anti-apoptotic proteins from the Bcl-2 family. mdpi.comaging-us.com Studies on related indole compounds show a downregulation of anti-apoptotic members like Bcl-2 and Bcl-xL and an upregulation of pro-apoptotic members like Bax. mdpi.com This shift in balance increases mitochondrial outer membrane permeabilization, leading to the release of cytochrome c into the cytoplasm. mdpi.com Cytochrome c then participates in the formation of the apoptosome, which activates the initiator caspase-9, subsequently activating executioner caspases like caspase-3. mdpi.comaging-us.com
Derivatives such as a novel β-carboline hybrid have been shown to upregulate Bax expression and promote the cleavage, and thus activation, of caspase-3 in hepatocellular carcinoma cells. nih.gov Similarly, other α-carboline derivatives have been found to induce apoptosis by activating both the death receptor (extrinsic) and mitochondrial (intrinsic) signaling pathways. researchgate.net Another documented mechanism for carboline-containing structures is the cleavage of Poly(ADP-ribose) polymerase (PARP), a substrate of activated caspase-3 and a key enzyme in DNA repair. nih.govresearchgate.net The cleavage of PARP is a hallmark of apoptosis.
While direct studies on this compound are limited, the extensive evidence from its parent scaffold and other derivatives, including bromo-substituted analogs, strongly suggests that its pro-apoptotic activity likely involves the modulation of the Bcl-2 protein family and the activation of the caspase cascade. mdpi.com
Cell Cycle Arrest Mechanisms
Disruption of the normal cell cycle is another primary strategy by which antiproliferative agents inhibit cancer growth. Derivatives of 9H-pyrido[2,3-b]indole have consistently been shown to induce cell cycle arrest, predominantly at the G2/M phase transition. smolecule.comresearchgate.net This arrest prevents cells from entering mitosis, thereby halting cell division. smolecule.com The analysis of cell cycle distribution is typically performed using flow cytometry after staining cellular DNA with a fluorescent dye like propidium iodide. smolecule.com
Specific derivatives of α-carboline have demonstrated potent G2/M arrest in various cancer cell lines. For instance, derivatives of a monoterpene-indole alkaloid hydrazone featuring a 5-bromo substitution were reported to cause G2/M arrest in HCT-116 colon cancer cells. mdpi.com A 3,9-substituted α-carboline derivative similarly arrested COLO 205 cells in the G2/M phase. researchgate.net In human glioma cells (U87 and T98G), the α-carboline analog TJY-16 induced G2/M arrest at nanomolar concentrations. researchgate.net
The molecular mechanism underlying this G2/M arrest often involves the modulation of key regulatory proteins. Studies on a β-carboline hybrid compound revealed that its ability to arrest cells in the G2/M phase was linked to the suppression of cyclin-dependent kinase 1 (CDK1) and Cyclin B proteins, which together form the maturation-promoting factor essential for entry into mitosis. nih.gov
| Compound/Derivative | Cell Line | Phase of Arrest | Reported Mechanism/Observation | Reference |
|---|---|---|---|---|
| 5-Bromo-substituted monoterpene-indole alkaloid | HCT-116 (Colon) | G2/M | Evaluation of activity against colon cancer cells. | mdpi.com |
| 9H-pyrido[2,3-b]indole derivatives | General Cancer Cells | G2/M | General finding for the scaffold, prevents cell division. | smolecule.com |
| TJY-16 (α-carboline analog) | U87, T98G (Glioma) | G2/M | Inhibition of glioma cell viability at nanomolar concentrations. | researchgate.net |
| β-Carboline/N-hydroxyacrylamide hybrid (CHC) | Bel7402/5FU (Hepatocellular) | G2/M | Suppression of CDK1 and Cyclin B protein expression. | nih.gov |
| 3,9-substituted α-carboline | COLO 205 (Colon) | G2/M | Demonstrated G2/M arrest in colorectal cancer cells. | researchgate.net |
Antiviral Mechanisms
While the broader β-carboline class of alkaloids has been reported to exhibit antiviral properties, specific mechanistic studies concerning this compound are not extensively detailed in the available literature. researchgate.net General statements in the scientific literature note that pyrido[2,3-b]indole derivatives are of interest for their potential as antiviral agents. researchgate.net However, the precise molecular targets and mechanisms, such as inhibition of viral replication enzymes (e.g., polymerases, proteases) or interference with viral entry into host cells, remain an area for future investigation for this specific compound.
Neurobiological Action Mechanisms (as pharmacological tools)
Carboline alkaloids are well-recognized for their significant neuropharmacological activities, stemming from their structural resemblance to endogenous neurotransmitters like serotonin (B10506). chemrxiv.orgfrontiersin.org This structural similarity allows them to interact with various targets within the central nervous system (CNS). researchgate.net
Derivatives of the related β-carboline and γ-carboline scaffolds have been shown to act through several mechanisms. One key mechanism is the modulation of major neurotransmitter receptor systems, including GABAA receptors, NMDA receptors, and serotonin (5-HT) receptors. dntb.gov.uagoogle.com For example, certain hydrogenated pyrido[4,3-b]indole (γ-carboline) derivatives act as antagonists at both NMDA and 5-HT6 receptors. google.com
Another significant neurobiological mechanism is the inhibition of key enzymes. Bromo-derivatives of β-carboline have been identified as inhibitors of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine. researchgate.net Inhibition of AChE is a therapeutic strategy for managing symptoms of Alzheimer's disease. Furthermore, 5-bromo-6-methoxy-β-carboline was identified as an inhibitor of IκB kinase (IKK), a key enzyme in the NF-κB signaling pathway, which is implicated in neuroinflammation. nih.gov These findings highlight the potential of bromo-carboline structures to serve as valuable pharmacological tools for investigating and modulating neurobiological pathways.
CFTR Potentiation Mechanisms
Cystic Fibrosis is a genetic disorder caused by mutations in the CFTR gene, which encodes for a chloride ion channel. google.com Pharmacological agents known as "potentiators" can increase the activity of CFTR channels that are present on the cell surface. google.comacs.org
While there is no direct evidence of this compound acting as a CFTR potentiator, research into structurally related carboline isomers has shown promise. A class of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles (tetrahydro-γ-carbolines) was identified as a novel chemotype of CFTR potentiators. acs.org Interestingly, within that study, a derivative containing a 5-bromo furanyl group showed a marked decrease in potency, suggesting that substitution at that position is critical for activity in that specific scaffold. acs.org Additionally, a different class based on a spiro[piperidine-4,1-pyrido[3,4-b]indole] (β-carboline) structure was found to act as 'co-potentiators', working synergistically with existing potentiators to rescue the function of certain CFTR mutants. escholarship.org These studies indicate that the broader carboline framework is a viable scaffold for developing CFTR modulators, though the specific role of the α-carboline structure of this compound in this context has yet to be determined.
DNA/RNA Interaction Studies
The planar, heterocyclic ring system of the 9H-pyrido[2,3-b]indole (α-carboline) scaffold makes it well-suited for intercalation or binding within the grooves of DNA and RNA. Indeed, the parent compound is known to form adducts with DNA. smolecule.com This interaction can have significant biological consequences, including mutagenicity and cytotoxicity, which contributes to the antitumor activity of its derivatives. smolecule.com
Studies on related compounds provide further insight. The non-fluorinated analog, 2-amino-9H-pyrido[2,3-b]indole (AαC), is a known carcinogen that forms genotoxic metabolites and DNA adducts. A novel hybrid compound derived from β-carboline was found to interact electrostatically with calf thymus DNA (CT-DNA) and induce DNA damage in cancer cells. nih.gov Furthermore, some α-carboline derivatives have been shown to exert their effects by interfering with protein-DNA interactions; one such derivative inhibited the binding of the transcription factor NF-κB to its DNA recognition site, thereby suppressing the expression of inflammatory genes. researchgate.net The ability of the α-carboline core to interact with nucleic acids is a fundamental aspect of its mechanism of action, underpinning its applications in cancer research and beyond.
DNA Intercalation and Groove Binding Modes
The planar, aromatic structure of the 9H-pyrido[2,3-b]indole scaffold is a key determinant of its ability to interact with DNA. This interaction can occur through two primary, non-covalent modes: intercalation and groove binding.
Intercalation involves the insertion of the planar heterocyclic ring system between the base pairs of the DNA double helix. This mode of binding is characteristic of many polycyclic aromatic compounds and is a recognized mechanism for cytotoxicity in several anticancer agents. The ability of α-carbolines, the parent structure of this compound, to act as DNA intercalants has been postulated based on their structural similarity to known intercalating agents like ellipticine. conicet.gov.ar Energy calculations for related compounds, such as 5,11-dimethylindolo[2,3-b]quinoline, support a parallel orientation of the drug with the DNA base pairs, which is consistent with an intercalation binding mode. conicet.gov.ar This insertion causes a distortion of the DNA structure, which can interfere with DNA replication and transcription, ultimately leading to cellular apoptosis.
The binding constants (Kb) for some synthesized indole derivatives interacting with DNA have been calculated to be in the range of 1.0 to 2.0 × 105 M−1, confirming a strong interaction. rsc.org For example, the indole derivative 3-amino-5-(1H-indol-3-ylmethylene)-2-thioxo-thiazolidin-4-one was found to have a high DNA binding constant (Kb) of 5.69 × 10⁴ M⁻¹. researchgate.net
| Compound Class | Interaction Mode | Binding Constant (Kb) | Method of Study |
| Indole Derivatives | Groove Binding | 1.0 - 2.0 × 105 M−1 | UV-VIS Spectroscopy |
| 3-amino-5-(1H-indol-3-ylmethylene)-2-thioxo-thiazolidin-4-one | Groove Binding | 5.69 × 104 M−1 | Fluorescence Spectroscopy |
| 5H-indolo[2,3-b]quinolines | Intercalation | Not Specified | Energy Calculations |
DNA Alkylation Mechanisms
Beyond non-covalent interactions, certain compounds can form covalent bonds with DNA, a process known as alkylation. DNA alkylation involves the transfer of an alkyl group to the DNA molecule, most commonly at the nitrogen or oxygen atoms of the purine (B94841) and pyrimidine (B1678525) bases. nih.gov This covalent modification can lead to mutations, cytotoxicity, and carcinogenesis if not repaired by the cell's DNA repair machinery. nih.govsemanticscholar.org
The predominant site of methylation, the simplest form of alkylation, is the N7 position of guanine (B1146940) (N7-methylguanine), which accounts for approximately 75% of total methylation lesions. nih.gov While direct evidence for this compound acting as a primary alkylating agent is not extensively detailed, its metabolites could potentially possess such reactivity. The metabolic activation of related heterocyclic aromatic amines, such as 2-amino-9H-pyrido[2,3-b]indole (AαC), is a critical step leading to the formation of DNA adducts. semanticscholar.org This process is often mediated by cytochrome P450 enzymes, which can oxidize the parent compound to reactive electrophilic intermediates capable of attacking the nucleophilic centers in DNA.
The cellular response to DNA alkylation damage is complex, involving multiple repair pathways. The primary mechanism for repairing many alkylated bases is Base Excision Repair (BER). nih.gov This pathway is initiated by a DNA glycosylase that recognizes and removes the damaged base, creating an abasic site that is subsequently processed and repaired. nih.gov
pH-Dependent Molecular Interactions in Biological Contexts
The biological activity of 9H-pyrido[2,3-b]indole and its derivatives can be significantly influenced by the pH of the surrounding microenvironment. The α-carboline scaffold contains nitrogen atoms in both the indole and pyridine rings, which can be protonated or deprotonated depending on the pH. researchgate.net These acid-base equilibria alter the charge distribution, solubility, and hydrogen-bonding capabilities of the molecule, thereby modulating its interactions with biological macromolecules like DNA and proteins.
For instance, the interaction between norharmane (a parent β-carboline) and 2'-deoxynucleotides is strongly pH-dependent. researchgate.net At lower pH values, where the carboline is more likely to be in its protonated, cationic form (nHoH+), the binding affinity for nucleotides like dGMP is higher. researchgate.net Spectroscopic studies have shown that the protonated species of norharmane interacts with nucleotides, and the extent of this interaction diminishes as the pH increases and the neutral form of the molecule predominates. researchgate.net
Similarly, for 6H-indolo[2,3-b]quinolines, the pKa values are in the range of 5.55-5.98, while their 5H-congeners are more basic, with pKa values between 7.24 and 7.68. conicet.gov.ar This means that the 5H-derivatives are partially protonated under physiological pH (~7.4), which can enhance their electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA. conicet.gov.ar The bromine substituent at the 5-position of this compound can influence the pKa of the nearby nitrogen atoms through electronic effects, further fine-tuning these pH-dependent interactions.
| Compound Family | pKa Range | Protonation at Physiological pH (~7.4) | Implication for DNA Interaction |
| 6H-indolo[2,3-b]quinolines | 5.55 - 5.98 | Mostly Neutral | Weaker electrostatic interaction |
| 5H-indolo[2,3-b]quinolines | 7.24 - 7.68 | Partially Protonated | Enhanced electrostatic interaction |
| Norharmane (β-carboline) | Not specified | pH-dependent | Higher affinity at lower pH |
Conclusion
5-bromo-9H-pyrido[2,3-b]indole is a chemically significant compound that serves as a versatile platform for synthetic innovation. Its value lies in the strategic placement of a bromine atom on the privileged α-carboline scaffold, which opens up a vast chemical space for exploration through modern synthetic methodologies. Research into the synthesis, reactivity, and derivatization of this compound continues to contribute to the broader fields of heterocyclic chemistry, medicinal chemistry, and materials science, providing the tools and building blocks for the discovery of new functional molecules.
Structure Activity Relationship Sar and Analog Design of 5 Bromo 9h Pyrido 2,3 B Indole Derivatives
Systematic Derivatization and Analogue Synthesis
The synthesis of 5-bromo-9H-pyrido[2,3-b]indole derivatives and related α-carbolines involves several established and innovative strategies to introduce functional diversity. Common methods include:
Palladium-Catalyzed Cross-Coupling: This is a cornerstone technique for derivatizing the α-carboline core. Reactions like the Buchwald-Hartwig amination and Suzuki coupling are employed to form C-N and C-C bonds, respectively. nih.gov For instance, an efficient synthesis of an α-carboline-based Aurora B kinase inhibitor was developed using a sequence of Buchwald-Hartwig amination followed by an intramolecular direct C-H arylation to construct the core. nih.gov Similarly, a one-pot procedure involving a Sonogashira coupling to generate an alkynone, followed by a Bohlmann–Rahtz pyridine (B92270) synthesis, has been used to create α-carboline products. thieme-connect.com
Graebe–Ullmann Reaction: This classic method involves the acid-catalyzed decomposition and cyclization of 1-(2-pyridyl)benzotriazoles. For example, reacting 1,2,3-benzotriazole with methyl 6-chloronicotinate, followed by heating in polyphosphoric acid, generates a methyl α-carboline-3-carboxylate, which can be further modified. nih.gov
Annulation Strategies: These methods build the pyridine ring onto an existing indole (B1671886) framework. One approach uses phosphine (B1218219) catalysis to react 2-sulfonamidoindoles with acetoxy allenoates, affording dihydro-α-carboline and α-carboline scaffolds depending on the reaction temperature. nih.govfrontiersin.org
Multi-component Reactions: Efficient one-pot syntheses have been developed, such as the reaction of acid chlorides, terminal alkynes, and 2-aminoindoles, which proceed via a [3+3] cyclocondensation to yield a diverse set of α-carbolines. thieme-connect.com
Derivatization of the N-9 Position: The indole nitrogen is a common site for modification. Alkylation can be achieved using reagents like methyl iodide in the presence of a base such as potassium hydroxide (B78521) to introduce groups that can modulate physicochemical properties and target interactions. aablocks.com
Influence of Substituent Effects on Biological Activity and Selectivity
The biological activity of α-carboline derivatives is highly sensitive to the nature and placement of various substituents.
Substitution at the N-9 position of the indole ring is a critical determinant of activity. While N-9 benzylation has been explored to enhance anticancer effects, the substitution pattern on the benzyl (B1604629) ring itself is crucial. nih.gov For example, compounds with 3,5-dimethoxybenzyl or 3,4,5-trimethoxybenzyl groups at N-9 showed significant cytotoxicity against several cancer cell lines, whereas a 4-methoxybenzyl group resulted in inactivity. nih.gov In other contexts, such as certain kinase inhibitors, methylation at the N-9 position can disrupt key hydrogen bond interactions and reduce potency. nih.gov
Modifications at other positions also have profound effects. Studies on ALK inhibitors showed that while substitutions on the phenyl ring (positions 5 through 8) with carboxy or amino groups led to inactive compounds, a halogen or nitro group at position 6 or 8 conferred micromolar activity. acs.org Furthermore, 5-methylated derivatives have been found to be more potent in terms of antiproliferative activity than their 6-methylated counterparts. nih.govfrontiersin.org An acetyl group at C-6 was shown to increase inhibitory activity, while the same group at C-8 did not. frontiersin.org
The following table summarizes key SAR findings for α-carboline derivatives:
Role of Substituent Position and Halogenation (e.g., Bromine) in Activity
The position of substituents on the α-carboline skeleton is a governing factor in their biological profile. The C-5, C-6, and C-7 positions on the indole ring portion are common sites for modification. For marine-derived indole alkaloids known as meridianins, bromine substitution at position 5 or 6 enhances potency against certain kinases, whereas substitution at position 7 also yields active compounds. nih.gov
Halogenation, particularly with bromine, plays a multifaceted role. In some series, a single bromine atom at the C-5 or C-6 position of the indole ring leads to a significant improvement in the inhibitory potency against kinases like CDK1 and CDK5. nih.gov However, this effect is not universal; in some cases, two bromide substitutions can slightly decrease potency. nih.gov For ALK inhibitors, halogen substitution at position 6 or 8 was found to be a promising starting point for conferring potency. acs.org Specifically, a bis-halogenated derivative with substitutions at positions 2 and 6 was found to be particularly potent. acs.org
The context of the entire molecule is paramount. While direct bromination of the α-carboline core can be beneficial, attaching a bromo-substituted phenyl ring to the scaffold is another successful strategy. For instance, a potent Akt1 inhibitor features a 4-bromo-2-fluorophenyl group attached to a tetrahydro-α-carboline core, highlighting the importance of halogenation on peripheral moieties. researchgate.net
Stereochemical Considerations in Activity Modulation
For derivatives of this compound that contain saturated or partially saturated rings (e.g., tetrahydro-α-carbolines), the three-dimensional arrangement of atoms, or stereochemistry, becomes a critical factor in determining biological activity. nih.govontosight.ai The specific orientation of substituents can dictate how the molecule fits into a biological target's binding site.
A clear example of stereochemistry's importance is seen in the design of Akt1 inhibitors, where a specific tetrahydro-α-carboline derivative, (3S,4S)-4-(4-bromo-2-fluorophenyl)-9-methyl-3-nitro-1-tosyl-2,3,4,9-tetrahydro-1H-pyrido[2,3-b]indole, was identified as the most potent compound. researchgate.net This specific designation indicates a precise spatial arrangement of the substituents around the chiral centers of the tetrahydro-pyridine ring, which is essential for its high activity.
Rational Design Principles for Potent and Selective Analogues
The development of potent and selective analogues of this compound is guided by rational design principles derived from accumulated SAR data and structural biology. nih.gov Key strategies include:
Structure-Based Design: Utilizing co-crystal structures of lead compounds bound to their protein targets allows for precise modifications. For example, analyzing the binding mode of an α-carboline inhibitor within the ALK kinase domain revealed that the scaffold mimics the adenine (B156593) ring of ATP and acts as a hinge-binding motif. nih.gov This insight enables the design of new derivatives with improved interactions.
Bioisosteric Replacement and Scaffolding Hopping: Replacing parts of the molecule with other groups that have similar physical or chemical properties (bioisosteres) can improve efficacy or pharmacokinetic properties. A successful strategy converted a 2-carboxamide (B11827560) substituted azaindole with only Gram-positive antibacterial activity into a novel pyrido[2,3-b]indole series with potent activity against Gram-negative pathogens by systematically fine-tuning physicochemical properties. acs.orgacs.org
Molecular Hybridization: Combining the α-carboline scaffold with other pharmacologically active moieties is a common strategy. For instance, designing hybrid molecules that merge the β-carboline core with a piperazine (B1678402) unit has been explored for developing new anti-leishmanial agents. aablocks.com
Exploiting Positional Effects: Based on SAR, specific positions on the scaffold can be targeted for derivatization. For ALK inhibitors, the 3,6-disubstitution pattern was identified as particularly fruitful, with styryl and anisole (B1667542) substituents at the C-6 position conferring significant activity. acs.org
Computational Approaches to SAR Elucidation
Computational chemistry provides powerful tools for understanding and predicting the SAR of this compound derivatives, accelerating the design-synthesis-test cycle.
Molecular Docking is a primary technique used to predict how a ligand binds to the active site of a target protein. researchgate.net For example, docking studies of β-carboline derivatives into the MDM2 protein suggested key binding interactions, including a hydrogen bond between a 6-methoxy group and the amino acid Tyr106, as well as π-π stacking interactions with Tyr100 and His96. nih.gov These computational models also explained why an N9-methyl group disrupted binding by preventing a crucial hydrogen bond interaction. nih.gov Similarly, docking studies of α-carboline-based Topoisomerase II inhibitors have illustrated how the molecule intercalates into DNA, forming hydrogen bonds with specific amino acid residues of the enzyme. nih.gov
Rational Drug Design Programs often begin with computational screening. Virtual docking of large compound libraries into a target's crystal structure can identify promising scaffolds, such as the α-carboline core for ALK kinase inhibition. nih.gov The predicted lower lipophilicity and potential for additional hydrogen bonding made the α-carboline scaffold an attractive starting point for further chemical exploration. nih.gov These computational predictions are then used to guide the synthesis of targeted derivatives for experimental validation. nih.govnih.gov
Exploration of Non Biological Applications and Advanced Materials Potential
Application as Chemical Probes and Fluorescent Labels in Biological Imaging and Sensing
The 9H-pyrido[2,3-b]indole core structure is a foundation for developing advanced fluorescent probes due to its inherent photophysical properties. nih.gov Derivatives of this scaffold are actively researched for their potential in biological imaging and sensing applications. nih.gov
Research into new fluorophores based on the 9H-pyrido[2,3-b]indole framework has revealed significant potential. nih.gov These molecules can be designed as "push-pull" systems, which often exhibit interesting photophysical behaviors like positive solvatochromic effects and large Stokes shifts, with some derivatives showing shifts up to 270 nm. nih.gov Certain pyridoindole derivatives demonstrate a planarized intramolecular charge-transfer (PLICT) state, which can lead to an increase in luminescence quantum yield with rising solvent polarity. nih.gov
This sensitivity to the local environment makes them excellent candidates for chemical probes. For instance, specific 9H-pyrido[2,3-b]indole-based probes show high sensitivity to pH changes in their microenvironment, allowing for the detection of local acidity. nih.gov The interaction of these probes with biomacromolecules has also been studied. For example, fluorescence and UV-vis absorption spectroscopy have confirmed that some probes bind to calf thymus DNA (ctDNA) through a groove binding mode, leading to a static quenching mechanism. nih.gov These characteristics highlight the potential for developing pyridoindoles for visual detection and cellular imaging. nih.gov
While studies may not focus exclusively on the 5-bromo derivative, its core structure provides the essential fluorophore. The bromine atom serves as a convenient handle for synthetic modification, allowing chemists to attach other functional groups to fine-tune the probe's sensitivity, solubility, and targeting capabilities for specific analytes or cellular compartments.
| Feature of Pyrido[2,3-b]indole Probes | Description | Research Finding |
| Fluorescence Mechanism | Many derivatives exhibit a planarized intramolecular charge-transfer (PLICT) state upon excitation. nih.gov | This can lead to increased quantum yield in more polar solvents, making them sensitive to their environment. nih.gov |
| Solvatochromism | "Push-pull" derivatives show a positive solvatochromic effect, meaning their emission wavelength changes with solvent polarity. nih.gov | Stokes shifts can be very large, reaching up to 270 nm in some cases. nih.gov |
| pH Sensing | The basicity of the pyridine (B92270) nitrogen allows some probes to be sensitive to pH. nih.gov | A probe with a pKa of 5.5 demonstrated high sensitivity to local pH changes. nih.gov |
| Acidochromic Response | Some derivatives exhibit a "turn-off" or "turn-off-on" fluorescent response upon titration with acid. nih.gov | Stern-Volmer quenching constants as high as 5.5 × 10³ M⁻¹ have been observed. nih.gov |
| Biomolecule Interaction | Probes can bind to biomolecules like DNA, leading to changes in their fluorescent properties. nih.gov | Studies confirmed a static quenching mechanism via groove binding to calf thymus DNA (ctDNA). nih.gov |
Potential in Organic Electronics and Optoelectronic Materials
The fused aromatic ring system of 5-bromo-9H-pyrido[2,3-b]indole makes it an attractive building block for organic electronic and optoelectronic materials. Commercial suppliers categorize the compound under "Electronic Materials" and as an "Organic monomer of COF" (Covalent Organic Frameworks), indicating its recognized potential in materials science. bldpharm.com
The pyrido[2,3-b]indole motif is incorporated into host materials for phosphorescent organic light-emitting diodes (PhOLEDs). mdpi.com The function of these materials is to facilitate charge transport and efficiently transfer energy to a phosphorescent guest emitter. The bromine atom on the this compound is particularly significant as it provides a reactive site for cross-coupling reactions, such as the Suzuki-Miyaura or Ullmann coupling. mdpi.comsmolecule.com These reactions are fundamental for synthesizing the large, conjugated molecules and polymers required for organic semiconductors. mdpi.comchemscene.com
For example, various bromo-substituted pyrido[2,3-b]indoles have been coupled with other aromatic groups, like carbazole (B46965), to create complex host materials for OLEDs. mdpi.com The resulting molecules are designed to have high triplet energies and good thermal stability, which are crucial for the performance and longevity of electronic devices. The ability to systematically modify the core structure through its bromo-substituent allows for precise tuning of the final material's electronic properties, such as its energy levels and charge-carrier mobility.
| Application Area | Role of this compound | Key Synthetic Reactions |
| Organic Light-Emitting Diodes (OLEDs) | Serves as a core building block for synthesizing host materials that facilitate efficient energy transfer in PhOLEDs. mdpi.com | Suzuki-Miyaura Coupling, Ullmann Coupling. mdpi.com |
| Organic Semiconductors | The extended π-system of the pyridoindole core contributes to the semiconducting properties of larger molecules derived from it. chemscene.com | Cross-coupling reactions to extend conjugation. chemscene.com |
| Covalent Organic Frameworks (COFs) | Can act as a rigid organic monomer for the bottom-up synthesis of porous, crystalline COF materials with potential electronic applications. bldpharm.com | Reactions forming stable covalent bonds (e.g., boronate ester formation). |
Catalytic Properties and Roles in Organic Transformations
While this compound is not typically identified as a catalyst itself, it plays a crucial role as a versatile substrate and building block in transition-metal-catalyzed organic transformations. The carbon-bromine bond is a key functional group that readily participates in a variety of cross-coupling reactions. smolecule.com
This compound is an ideal electrophilic partner in widely used catalytic reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations. smolecule.com In these processes, a transition metal catalyst, most commonly palladium, facilitates the formation of new carbon-carbon or carbon-nitrogen bonds at the position of the bromine atom. smolecule.com This reactivity allows for the strategic and efficient construction of complex molecules from the relatively simple this compound core.
For instance, its use in Suzuki coupling allows for the attachment of various aryl or vinyl groups, while Ullmann coupling can be used to link it to other heterocyclic moieties like carbazole, as seen in the synthesis of OLED materials. mdpi.com Therefore, the primary "role" of this compound in organic transformations is that of a foundational scaffold whose reactivity is unlocked by catalysis, enabling the synthesis of advanced materials and complex chemical structures. acs.org
| Catalytic Reaction Type | Role of this compound | Typical Catalyst | Resulting Transformation |
| Suzuki-Miyaura Coupling | Electrophilic partner (aryl halide). smolecule.com | Palladium complexes with phosphine (B1218219) ligands. | Forms a new C-C bond with an organoboron compound. mdpi.com |
| Heck Coupling | Electrophilic partner (aryl halide). smolecule.com | Palladium complexes. | Forms a new C-C bond with an alkene. |
| Ullmann Condensation | Substrate for C-N or C-O bond formation. mdpi.com | Copper or Palladium catalysts. | Couples with amines, alcohols, or other heterocycles. mdpi.com |
| Buchwald-Hartwig Amination | Electrophilic partner (aryl halide). | Palladium complexes with specialized ligands. | Forms a new C-N bond with an amine. |
Future Research Directions and Unaddressed Questions
Development of Novel and Sustainable Synthetic Methodologies
The development of efficient and environmentally benign synthetic routes to access the 5-bromo-9H-pyrido[2,3-b]indole core and its analogues is a paramount objective. While traditional methods often rely on harsh conditions or expensive transition metals, modern organic synthesis is shifting towards more sustainable practices. nih.gov
Future research should focus on:
Catalytic C-H Activation: Exploring direct C-H functionalization of the pyrido[2,3-b]indole scaffold to introduce the bromine atom and other substituents would offer a more atom-economical approach compared to traditional multi-step syntheses.
Flow Chemistry: The use of microreactor technology can enable better control over reaction parameters, improve safety, and facilitate the scalable synthesis of these compounds.
Multicomponent Reactions: Designing one-pot, multicomponent reactions that assemble the complex tricycle in a single step from simple, readily available starting materials would significantly enhance synthetic efficiency. acs.orgorganic-chemistry.org Copper-catalyzed multicomponent cascade reactions have already shown promise in the selective synthesis of related indole (B1671886) derivatives. acs.orgorganic-chemistry.org
Photoredox Catalysis: Harnessing the power of visible light to drive the formation of the pyrido[2,3-b]indole ring system could provide a milder and more sustainable alternative to classical methods.
A significant challenge lies in achieving regioselective functionalization of the carboline core. Developing methodologies that allow for precise installation of substituents at specific positions is crucial for systematic structure-activity relationship (SAR) studies.
Identification of New Molecular Targets and Signaling Pathways
While pyrido[2,3-b]indoles have been investigated for their potential as anticancer agents, a comprehensive understanding of their molecular targets and the signaling pathways they modulate is still evolving. acs.org Future research in this area should aim to:
Target Deconvolution: Employing chemoproteomics and other advanced techniques to identify the direct protein targets of this compound and its derivatives.
Pathway Analysis: Elucidating the downstream effects of target engagement on cellular signaling pathways to understand the compound's mechanism of action at a systems level.
Exploration of New Therapeutic Areas: Investigating the potential of this scaffold in other disease contexts beyond cancer, such as neurodegenerative disorders, infectious diseases, and inflammatory conditions. The indole scaffold itself is known to possess a wide range of biological activities, including antiviral, antifungal, and anti-inflammatory properties. ijpsr.com
A key question to address is how the bromine substituent at the 5-position influences the compound's biological activity and target selectivity compared to its non-brominated counterpart and other halogenated derivatives.
Integration of Advanced Computational Modeling for Predictive Design
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science. For this compound, future computational studies should focus on:
Quantum Chemical Calculations: Performing density functional theory (DFT) and other quantum mechanical calculations to gain deeper insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. cumhuriyet.edu.tr These studies can help in understanding the impact of the bromine atom on the molecule's properties.
Molecular Docking and Dynamics Simulations: Utilizing these techniques to predict the binding modes of this compound derivatives with various biological targets and to assess the stability of the resulting complexes. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing robust QSAR models to correlate the structural features of a series of this compound analogues with their biological activity. This can guide the design of new compounds with improved potency and selectivity.
The integration of computational predictions with experimental validation will be crucial for accelerating the discovery and development of new molecules based on this scaffold.
Exploration of Multi-Target Modulators
The concept of polypharmacology, where a single molecule is designed to interact with multiple targets, is gaining traction as a strategy for treating complex diseases. The rigid and functionalizable framework of this compound makes it an attractive starting point for the design of multi-target modulators.
Future research in this direction could involve:
Rational Design: Using computational methods to design hybrid molecules that combine the pharmacophoric features necessary for interacting with two or more distinct biological targets.
Fragment-Based Approaches: Linking fragments known to bind to different targets to the this compound core to create novel multi-target ligands.
Evaluation in Complex Disease Models: Testing the efficacy of these multi-target modulators in more physiologically relevant disease models, such as co-cultures and organoids.
A significant challenge will be to achieve the desired balance of activities at the different targets to maximize therapeutic benefit while minimizing off-target effects.
Design of Advanced Chemical Tools for Mechanistic Biology
To further probe the biological functions of the targets of this compound, the development of advanced chemical tools is essential. These tools can provide valuable insights into target engagement, localization, and downstream cellular events.
Future efforts should concentrate on:
Photoaffinity Probes: Synthesizing derivatives of this compound that incorporate a photoreactive group and a tag for enrichment. These probes can be used to covalently label and identify the protein targets of the parent compound.
Fluorescent Probes: Designing fluorescently labeled versions of the molecule to visualize its subcellular localization and track its interactions with target proteins in living cells. Recent studies have explored the use of 9H-pyrido[2,3-b]indole-based fluorophores as probes. nih.gov
Biotinylated Derivatives: Creating biotin-tagged analogues for use in pull-down assays to isolate and identify binding partners.
The design of these chemical tools must carefully consider the placement of the linker and tag to avoid disrupting the key interactions of the pharmacophore with its target.
Expansion into New Material Science Frontiers
The unique photophysical and electronic properties of the pyrido[2,3-b]indole core suggest that its derivatives could find applications in material science. The presence of the bromine atom in this compound provides a handle for further functionalization, opening up possibilities for creating novel materials.
Future research in this area could explore:
Organic Light-Emitting Diodes (OLEDs): Investigating the electroluminescent properties of this compound derivatives and their potential use as emitters or host materials in OLEDs.
Organic Photovoltaics (OPVs): Designing and synthesizing donor-acceptor type molecules based on the this compound scaffold for use in organic solar cells.
Chemosensors: Developing fluorescent or colorimetric sensors based on this framework for the detection of specific ions or molecules. The pyrido[2,3-b]indole scaffold has already been investigated for its potential as a fluorescent probe. nih.gov
A key challenge in this area is to establish clear structure-property relationships that will enable the rational design of materials with desired optical and electronic characteristics.
Q & A
Basic Research Questions
Q. What synthetic methods are effective for preparing 5-bromo-9H-pyrido[2,3-b]indole, and how can reaction conditions be optimized?
- Methodology : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is commonly employed. For example, 5-bromo derivatives are synthesized by reacting 3-(2-azidoethyl)-5-bromo-1H-indole with alkynes (e.g., 1-ethynyl-4-fluorobenzene) in PEG-400:DMF (2:1) with CuI as a catalyst. Stirring for 12 hours yields triazole-linked indole derivatives. Purification via flash column chromatography (70:30 ethyl acetate:hexane) achieves ~25–50% yields. Optimization includes solvent selection, catalyst loading, and reaction time .
Q. How can structural characterization of this compound derivatives be validated?
- Methodology : Use NMR, NMR, and HRMS for confirmation. Key NMR signals include aromatic protons (δ 7.23–7.14 ppm) and ethyltriazole side chains (δ 4.62–3.28 ppm). HRMS data (e.g., m/z 385.0461 [M+H]) and TLC (R = 0.30 in 70:30 ethyl acetate:hexane) ensure purity and structural integrity .
Q. What purification techniques are suitable for isolating this compound from reaction mixtures?
- Methodology : Liquid-liquid extraction with ethyl acetate and water removes polar impurities. Flash chromatography with gradient elution (hexane to ethyl acetate) separates products from unreacted starting materials. For hygroscopic compounds, vacuum drying at 90°C ensures solvent removal .
Advanced Research Questions
Q. How does this compound interact with DNA, and what experimental approaches can elucidate its mechanism?
- Methodology : UV-Vis absorption and thermal denaturation assays reveal intercalation. For example, pyridopyrazino[2,3-b]indole derivatives exhibit hypochromicity (20–30%) and ΔT values (~5–8°C) with calf thymus DNA, indicating strong binding. Electrophoretic linear dichroism confirms groove or intercalative modes. Competitive displacement assays with ethidium bromide quantify binding constants .
Q. What strategies mitigate conflicting data in assessing the compound’s carcinogenic potential?
- Methodology : Combine in vitro mutagenicity assays (e.g., Ames test) with in vivo adduct analysis. For instance, 2-amino-9H-pyrido[2,3-b]indole (AαC) shows mutagenicity in Salmonella typhimurium (TA98 strain, 150 µg/plate) and forms DNA adducts in hepatocytes. Discrepancies between in vitro and in vivo results may arise from metabolic activation differences; use LC-MS/MS to quantify adducts (e.g., AαC-3-OSOH) in target tissues .
Q. How can catalytic systems be optimized for enantioselective synthesis of pyridoindole derivatives?
- Methodology : Chiral phosphoric acid catalysts enable enantioselective azo-coupling/iminium-cyclizations. For example, BINOL-derived catalysts achieve >90% ee in synthesizing 3α-amino-hexahydropyrrolo[2,3-b]indole intermediates. Reaction parameters (temperature, solvent polarity) and catalyst loading (5–10 mol%) critically influence stereoselectivity .
Q. What in vitro models are appropriate for evaluating the compound’s cytotoxic effects?
- Methodology : Use MTT assays on cancer cell lines (e.g., HeLa, A549). Pyrido[4,3-b]indole derivatives exhibit IC values of 1–10 µM, with structure-activity relationships (SAR) showing alkyl/aralkyl substituents enhance potency. Flow cytometry further assesses apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .
Q. How do storage conditions impact the stability of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
